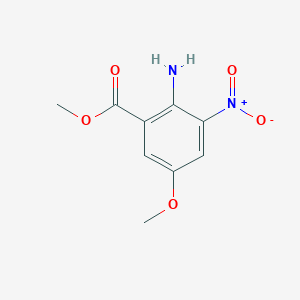

Methyl 2-amino-5-methoxy-3-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O5 |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

methyl 2-amino-5-methoxy-3-nitrobenzoate |

InChI |

InChI=1S/C9H10N2O5/c1-15-5-3-6(9(12)16-2)8(10)7(4-5)11(13)14/h3-4H,10H2,1-2H3 |

InChI Key |

RMMCDKPMSCROCC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)OC |

Origin of Product |

United States |

Structural Classification and Nomenclature Within Substituted Benzoate Esters

Methyl 2-amino-5-methoxy-3-nitrobenzoate is classified as a polysubstituted benzoate (B1203000) ester. The nomenclature of such compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). brainly.comuobabylon.edu.iqucalgary.ca The parent structure is identified as a benzoate, indicating a benzene (B151609) ring attached to the carbonyl group of an ester. The substituents on the benzene ring are then identified and numbered to give the lowest possible locants.

In the case of this compound, the principal functional group is the methyl ester, which is attached to a benzoic acid backbone. The benzene ring is further functionalized with three distinct substituents: an amino group (-NH₂), a methoxy (B1213986) group (-OCH₃), and a nitro group (-NO₂). According to IUPAC conventions for polysubstituted benzenes, the carbon atom of the benzene ring attached to the ester group is designated as position 1. The remaining substituents are then numbered to provide the lowest possible set of locants. brainly.comucalgary.ca Following these rules, the substituents are located at positions 2, 5, and 3, respectively. The name is constructed by listing the substituents in alphabetical order, preceded by their numerical locants, followed by the name of the parent ester.

Table 1: IUPAC Nomenclature Breakdown for this compound

| Component | Description |

| Methyl | The alkyl group of the ester. |

| benzoate | The parent structure, a benzene ring attached to a carboxylate. |

| 2-amino | An amino group (-NH₂) at the C2 position of the benzene ring. |

| 5-methoxy | A methoxy group (-OCH₃) at the C5 position of the benzene ring. |

| 3-nitro | A nitro group (-NO₂) at the C3 position of the benzene ring. |

Significance of Multifunctionalized Aromatic Systems in Organic Synthesis

Multifunctionalized aromatic systems, such as Methyl 2-amino-5-methoxy-3-nitrobenzoate, are of significant interest in organic synthesis due to the diverse reactivity and potential for selective transformations offered by the various functional groups. nih.gov The strategic placement of electron-donating groups (amino and methoxy) and an electron-withdrawing group (nitro) on the benzene (B151609) ring creates a unique electronic landscape, influencing the reactivity of the aromatic core and the functional groups themselves. fiveable.me

The presence of multiple reactive sites allows for a stepwise and controlled introduction of further complexity, making such compounds valuable as intermediates in the synthesis of more elaborate molecules. libretexts.org For instance, the amino group can be readily diazotized and replaced with a wide array of other functionalities. The nitro group can be reduced to an amine, offering another point for modification. The ester can be hydrolyzed to a carboxylic acid, which can then undergo various transformations. The interplay of these functional groups allows for a high degree of synthetic flexibility, enabling the construction of a wide range of target structures. nih.govrsc.org

Overview of Academic Research Areas Pertaining to Methyl 2 Amino 5 Methoxy 3 Nitrobenzoate

Strategies for Constructing the Substituted Benzoate (B1203000) Core

The formation of the central substituted benzoate structure is a critical phase in the synthesis of the target molecule. This involves the strategic application of nitration, functionalization, and esterification reactions.

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto an aromatic ring. echemi.com The standard procedure for nitrating methyl benzoate derivatives involves a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. youtube.com

The reaction is highly exothermic and requires careful temperature control, usually between 5°C and 15°C, to prevent over-nitration and the formation of byproducts. orgsyn.org The regioselectivity of the nitration is dictated by the electronic properties of the substituents already present on the benzene (B151609) ring. For instance, the ester group (-COOCH₃) in methyl benzoate is an electron-withdrawing group and a meta-director, leading to the predominant formation of methyl 3-nitrobenzoate. rsc.org When other substituents like amino or methoxy (B1213986) groups are present, their strong activating and ortho-, para-directing effects will govern the position of nitration.

Table 1: Representative Nitration Conditions for Methyl Benzoate

| Reactant | Nitrating Agent | Temperature | Product | Yield | Reference |

| Methyl Benzoate | Conc. HNO₃ / Conc. H₂SO₄ | 5-15°C | Methyl 3-nitrobenzoate | 81-85% | orgsyn.org |

| Methyl Benzoate | Conc. HNO₃ / Conc. H₂SO₄ | < 10°C | Methyl 3-nitrobenzoate | Not specified | troy.edu |

This table is interactive. Click on the headers to sort.

The introduction of an amino group onto an aromatic ring is frequently accomplished through the reduction of a nitro group. This transformation is a key step in many synthetic sequences as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.comyoutube.com A variety of reducing agents can be employed for this purpose.

Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a common and efficient method. masterorganicchemistry.comyoutube.com Alternatively, metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) are also widely used for the reduction of aromatic nitro compounds. masterorganicchemistry.com For instance, 5-methoxy-2-nitrobenzoic acid can be hydrogenated over a Pd/C catalyst to produce 2-amino-5-methoxybenzoic acid in high yield.

The methoxy group (-OCH₃) is often incorporated by starting with a precursor that already contains this functionality, such as derivatives of anisole (B1667542) or vanillic acid, as direct methoxylation can be complex.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description | Reference |

| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation; a widely used and clean method. | masterorganicchemistry.com |

| Fe, Sn, or Zn in acid | Metal-acid reduction; a classic and cost-effective method. | masterorganicchemistry.com |

| Hydrazine glyoxylate (B1226380) / Zn or Mg | A selective method for reducing nitro groups in the presence of other reducible functionalities. | niscpr.res.in |

| Sodium hydrosulfite | A mild reducing agent. | wikipedia.org |

This table is interactive. Click on the headers to sort.

Esterification is the process of converting a carboxylic acid into an ester. The most common method for preparing methyl esters from substituted benzoic acids is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. usm.my

The reaction is an equilibrium process, and various techniques can be used to drive it towards the product side and improve yields. These include using a large excess of the alcohol or removing the water formed during the reaction. usm.my Modern variations include the use of microwave irradiation, which can significantly shorten reaction times, and the application of solid acid catalysts like modified montmorillonite (B579905) K10 clay, which facilitates an environmentally friendly, solvent-free reaction. epa.govijstr.orgresearchgate.net These methods are effective for benzoic acids with both electron-donating and electron-withdrawing groups. epa.govijstr.org

Multi-Step Synthetic Sequences and Reaction Optimization

The successful synthesis of a polysubstituted aromatic compound like this compound hinges on the logical sequencing of reactions and the control of regiochemistry at each step.

The order in which functional groups are introduced is crucial because existing substituents dramatically influence the reactivity and regioselectivity of subsequent reactions. fiveable.me A plausible synthetic route to this compound would consider the powerful directing effects of the amino and methoxy groups versus the nitro and ester groups.

A strategic sequence could be:

Starting Material : Begin with a precursor such as 5-methoxy-2-nitrobenzoic acid.

Esterification : Convert the carboxylic acid to its methyl ester, yielding methyl 5-methoxy-2-nitrobenzoate. This step is best performed early, as the ester group is relatively stable under subsequent reaction conditions.

Reduction : Reduce the nitro group at the 2-position to an amino group. This yields methyl 2-amino-5-methoxybenzoate and transforms the substituent from a deactivating, meta-director to a strongly activating, ortho-, para-director. masterorganicchemistry.com

Nitration : Introduce the final nitro group. The existing 2-amino and 5-methoxy groups are both strong ortho-, para-directors. The 2-amino group strongly directs incoming electrophiles to positions 3 and 6, while the 5-methoxy group directs to positions 4 and 6. The position ortho to the powerful amino group (position 3) is highly activated, making it the most probable site for nitration, thus leading to the desired product.

This sequence leverages the change in directing effects caused by the reduction of the nitro group to control the final substitution pattern. libretexts.org

Regioselectivity in electrophilic aromatic substitution is governed by the electronic properties of the substituents on the ring. libretexts.org Substituents are broadly classified as activating or deactivating and as ortho-, para-directing or meta-directing.

Activating, Ortho-, Para-Directors : Groups like amino (-NH₂) and methoxy (-OCH₃) donate electron density to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during substitution. This effect is most pronounced when the electrophile adds to the ortho or para positions, making these positions more reactive. libretexts.org

Deactivating, Meta-Directors : Groups like nitro (-NO₂) and the methyl ester (-COOCH₃) withdraw electron density from the ring, making it less reactive towards electrophiles. They deactivate the ortho and para positions more than the meta position, thus directing incoming electrophiles to the meta position. libretexts.org

In the final nitration step of the proposed synthesis for this compound, the outcome is determined by the synergistic directing effects of the highly activating 2-amino group and the 5-methoxy group. The amino group is one of the strongest activating groups, and its influence makes the ortho position (C-3) a highly favorable site for electrophilic attack, ensuring the regioselective formation of the target compound. The use of solid catalysts like zeolites can also achieve para-regioselectivity in some aromatic substitution reactions through shape-selectivity. researchgate.net

Table 3: Directing Effects of Relevant Functional Groups

| Functional Group | Chemical Formula | Electronic Effect | Directing Effect |

| Amino | -NH₂ | Strongly Activating | Ortho-, Para- |

| Methoxy | -OCH₃ | Strongly Activating | Ortho-, Para- |

| Methyl Ester | -COOCH₃ | Deactivating | Meta- |

| Nitro | -NO₂ | Strongly Deactivating | Meta- |

This table is interactive. Click on the headers to sort.

Optimization of Reaction Conditions for Yield and Selectivity

The efficient synthesis of aromatic esters like this compound hinges on the careful optimization of reaction parameters. Key factors that significantly influence the yield and selectivity of the final product include reaction temperature, time, and the molar ratio of reactants.

In related syntheses of substituted benzoates, controlling temperature is critical. For instance, during the nitration of methyl benzoate, maintaining a temperature range of 5–15°C is essential for maximizing yield; allowing the temperature to rise to 50°C or 70°C can cause the yield to drop significantly. orgsyn.org Similarly, in the synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid, a precursor step to an analogous benzoate, the optimal temperature was found to be between 50-70°C. semanticscholar.org

The duration of the reaction is another crucial variable. For the synthesis of 2-methoxybenzoic acid, an optimal reaction time was determined to be 5 hours, with longer durations not leading to a significant increase in yield. researchgate.net In the subsequent sulfonyl chloride step, the ideal reaction time was 2 hours. semanticscholar.org

The molar ratio of reactants and reagents also plays a pivotal role. In the synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid, the optimal molar ratio of the starting material (2-methoxybenzoic acid) to the reagent (chlorosulfonic acid) was found to be 1:5. researchgate.net For the final esterification step to produce methyl 2-methoxy-5-aminosulfonyl benzoate, a molar ratio of the acid to methanol and sulfuric acid of 1:55:1.1 was established to ensure the complete reaction, leading to a yield of 97.4%. researchgate.net

These examples from analogous syntheses underscore the importance of systematic optimization to enhance reaction outcomes. By precisely controlling these conditions, chemists can maximize the formation of the desired product while minimizing side reactions and impurities.

Table 1: Effect of Reaction Conditions on Yield in Substituted Benzoate Synthesis

| Reaction Step | Parameter Optimized | Condition | Observed Outcome | Reference |

|---|---|---|---|---|

| Nitration of Methyl Benzoate | Temperature | 5-15°C | Yield of 81-85% | orgsyn.org |

| Nitration of Methyl Benzoate | Temperature | 70°C | Significant drop in yield | orgsyn.org |

| Etherification (Salicylic Acid) | Time | 5 hours | Yield of 92.6% | researchgate.net |

| Sulfonyl Chloride Step | Molar Ratio (Acid:Reagent) | 1:5 | Yield of 95.7% | researchgate.net |

| Esterification | Molar Ratio (Acid:Methanol:Catalyst) | 1:55:1.1 | Yield of 97.4% | researchgate.net |

Advanced Synthetic Approaches and Emerging Methodologies

Modern organic synthesis is increasingly focused on developing more efficient, selective, and sustainable methods for constructing complex molecules. This includes the functionalization of aromatic rings through novel catalytic systems and the adoption of green chemistry principles.

Catalytic Strategies in Aromatic Functionalization

The direct functionalization of carbon-hydrogen (C–H) bonds on an aromatic ring represents a highly efficient synthetic strategy, as it avoids the need for pre-functionalized starting materials. researchgate.net Transition metal catalysis is a cornerstone of this approach, enabling the selective activation of otherwise unreactive C–H bonds. researchgate.net

One powerful strategy is Directed ortho Metalation (DoM), which provides excellent regioselectivity for substitution at the position adjacent to a directing group. beilstein-journals.org Beyond this, significant progress has been made in developing catalytic systems for functionalizing other positions. While ortho-C–H functionalization has seen substantial growth, methods for achieving meta-C–H functionalization are also emerging, often guided by specially designed directing groups or transition metal catalysts. researchgate.net

Recent innovations include the development of novel bimetallic catalysts. For example, chemists have created catalysts containing two noble metals, such as rhodium and ruthenium, that demonstrate high efficiency in producing aryl esters. labmanager.com These catalysts, with a mean diameter of just 1.2 nm, can activate the C–H bond of arenes for Cross-Dehydrogenative Coupling (CDC) reactions with carboxylic acids, using molecular oxygen as the sole, environmentally benign oxidant. labmanager.com Other transition metals, including cobalt and iron complexes, are also used for C–H bond functionalization, sometimes offering different site-selectivity based on factors like steric hindrance and acidity. nih.gov Copper-catalyzed reactions have also shown high efficiency and unique ortho-selectivity in the C–H functionalization of certain aromatic compounds like naphthols. mdpi.com These catalytic methods represent a shift toward more atom-economical and direct approaches for synthesizing complex aromatic molecules. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Practices for Aromatic Esters

Green chemistry, or sustainable chemistry, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.org This philosophy is guided by twelve core principles that are increasingly being applied to the synthesis of aromatic esters. nih.gov

A primary goal is waste prevention , prioritizing the minimization of waste over its treatment after creation. paperpublications.org This is closely linked to atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. paperpublications.org Catalytic reactions are inherently greener than stoichiometric ones because catalysts can be used in small amounts and often recycled, enhancing selectivity, reducing reaction temperatures, and minimizing reagent-based waste. paperpublications.org

The choice of solvents is another critical aspect, as they contribute significantly to the environmental impact of a chemical process. nih.gov Green chemistry encourages the use of safer solvents like water or, where possible, conducting reactions without any solvent. nih.gov Traditional aromatic chlorinated solvents are discouraged due to their toxicity and environmental harm. nih.gov

Energy efficiency is also a key principle, advocating for synthetic methods to be conducted at ambient temperature and pressure whenever feasible. paperpublications.org To this end, alternative energy sources like microwaves are being employed. Microwave-assisted reactions can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. paperpublications.org

Finally, the principle of designing for degradation ensures that chemical products are designed to break down into harmless substances at the end of their functional life, preventing them from persisting in the environment. paperpublications.org By integrating these principles, the synthesis of aromatic esters can become more economically and environmentally sustainable.

Table 2: Application of Green Chemistry Principles in Aromatic Ester Synthesis

| Green Chemistry Principle | Description | Application in Synthesis | Reference |

|---|---|---|---|

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. | Optimizing reactions to minimize by-products. | paperpublications.org |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. | Utilizing addition reactions and catalytic processes that incorporate most of the reactant atoms into the product. | paperpublications.org |

| 5. Safer Solvents & Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. | Replacing hazardous organic solvents with water, ionic liquids, or conducting solvent-free reactions. | nih.gov |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. | Using microwave-assisted synthesis to reduce reaction times and energy consumption. | paperpublications.org |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. | Employing transition metal catalysts to enable efficient C-H activation and reduce the need for stoichiometric activators. | labmanager.compaperpublications.org |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. | Incorporating functional groups that are susceptible to environmental degradation (e.g., hydrolysis). | paperpublications.org |

Advanced Characterization Methodologies for Structural and Electronic Properties

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is fundamental to understanding the molecular framework, identifying functional groups, and probing the electronic environment of the compound.

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy: For Methyl 2-amino-5-methoxy-3-nitrobenzoate, the proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

Aromatic Protons: The benzene (B151609) ring contains two protons. Due to their positions relative to the various electron-donating (amino, methoxy) and electron-withdrawing (nitro, ester) groups, they would appear as two distinct signals in the aromatic region of the spectrum. The proton at C4 (between the nitro and methoxy (B1213986) groups) and the proton at C6 (adjacent to the amino group) would likely appear as singlets or narrowly split doublets (due to potential meta-coupling).

Amino Group (-NH₂): The two protons of the primary amine would typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

Methoxy and Ester Methyl Protons (-OCH₃): The spectrum would feature two sharp singlets, each integrating to three protons. One corresponds to the methoxy group attached to the ring, and the other to the methyl group of the ester functionality. Their exact chemical shifts would differ slightly due to their distinct electronic environments.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display nine unique signals, one for each carbon atom in the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C=O) would be the most downfield signal, typically appearing in the 165-175 ppm range.

Aromatic Carbons: Six distinct signals are expected in the range of approximately 110-160 ppm. The chemical shifts of these carbons are heavily influenced by the attached substituents. Carbons bonded to the electron-donating amino and methoxy groups will be shifted upfield, while those bonded to or influenced by the electron-withdrawing nitro and ester groups will be shifted downfield.

Methyl Carbons: The two methyl carbons (from the ester and methoxy groups) would appear as sharp signals in the upfield region of the spectrum, typically between 50 and 60 ppm.

| Spectrum Type | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic C-H (2H) | 7.0 - 8.5 | Two singlets |

| ¹H NMR | Amino (-NH₂) | Variable (broad) | Singlet |

| ¹H NMR | Ester Methyl (-COOCH₃) | ~3.9 | Singlet |

| ¹H NMR | Methoxy (-OCH₃) | ~3.8 | Singlet |

| ¹³C NMR | Carbonyl (-C=O) | 165 - 175 | N/A |

| ¹³C NMR | Aromatic Carbons (6C) | 110 - 160 | N/A |

| ¹³C NMR | Ester/Methoxy Carbons (2C) | 50 - 60 | N/A |

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "molecular fingerprint" and are excellent for identifying the presence of specific functional groups.

The key expected vibrational frequencies for this compound include:

N-H Stretching: The amino group should exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the methyl C-H stretches will appear just below 3000 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band corresponding to the ester carbonyl stretch is predicted in the region of 1720-1740 cm⁻¹.

N-O Stretching: The nitro group is characterized by two strong absorptions: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester and the ether linkages are expected in the 1000-1300 cm⁻¹ range.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Amino (-NH₂) | 3300 - 3500 | Medium |

| C-H Stretch | Aromatic/Alkyl | 2850 - 3100 | Medium-Weak |

| C=O Stretch | Ester (-COOCH₃) | 1720 - 1740 | Strong |

| N-O Asymmetric Stretch | Nitro (-NO₂) | 1500 - 1560 | Strong |

| N-O Symmetric Stretch | Nitro (-NO₂) | 1345 - 1385 | Strong |

| C-O Stretch | Ester/Ether | 1000 - 1300 | Strong |

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The substituted benzene ring in this compound acts as a chromophore. The presence of both electron-donating groups (auxochromes like -NH₂ and -OCH₃) and electron-withdrawing groups (like -NO₂ and -COOCH₃) on the same aromatic ring is expected to create a highly conjugated system with significant intramolecular charge-transfer character. This would lead to a bathochromic (red) shift of the absorption maxima (λmax) compared to unsubstituted benzene. The molecule is predicted to exhibit strong absorption bands, likely corresponding to π → π* and n → π* electronic transitions.

HRMS is an essential technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₉H₁₀N₂O₅. The theoretical monoisotopic mass can be calculated with high precision.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of stable neutral fragments or radicals:

Loss of a methoxy radical from the ester: [M - •OCH₃]⁺

Loss of a methoxylcarbonyl radical : [M - •COOCH₃]⁺

Loss of nitrogen dioxide : [M - NO₂]⁺

| Parameter | Information |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₅ |

| Theoretical Monoisotopic Mass | 226.0590 g/mol |

| Predicted Key Fragments (m/z) | [M-31]⁺, [M-46]⁺, [M-59]⁺ |

Diffraction Techniques for Solid-State Structure

Provided that a suitable single crystal can be grown, single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique would provide precise data on:

Bond Lengths and Angles: Confirming the connectivity and geometry of the molecule.

Torsional Angles: Defining the conformation of the substituent groups relative to the benzene ring.

Planarity: Assessing the planarity of the aromatic ring and its substituents.

Powder X-ray Diffraction for Phase Identification and Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. When applied to a powdered sample of this compound, it would provide a unique diffraction pattern, akin to a fingerprint, for its specific crystalline form. This pattern arises from the constructive interference of X-rays scattered by the ordered arrangement of molecules in the crystal lattice.

The primary applications of PXRD for this compound would be:

Phase Identification: The obtained diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), would be unique to the crystalline phase of this compound. This allows for confirmation of its identity by comparison with a reference pattern if one were available.

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity. A highly crystalline sample would exhibit sharp, well-defined peaks, whereas an amorphous or poorly crystalline sample would show a broad, diffuse halo.

Polymorph Screening: PXRD is a critical tool in identifying different polymorphic forms of a compound. Polymorphs are different crystalline structures of the same molecule, which can have distinct physical properties. By analyzing samples of this compound prepared under different conditions, PXRD could reveal the existence of any polymorphs.

A hypothetical data table for a PXRD analysis of a crystalline solid is presented below to illustrate how such data would be reported.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 75 |

| 21.0 | 4.23 | 90 |

| 25.8 | 3.45 | 60 |

| 28.3 | 3.15 | 85 |

This is a hypothetical data table for illustrative purposes only.

Advanced Analytical Separations for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For this compound, HPLC would be the primary method for determining its purity. Some chemical suppliers indicate that the purity of this compound is assessed by HPLC. sigmaaldrich.comsigmaaldrich.com

The key aspects of HPLC analysis would include:

Purity Determination: A sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent). The output, a chromatogram, would show a major peak corresponding to this compound and smaller peaks for any impurities. The purity is typically calculated based on the area percentage of the main peak.

Isomer Separation: HPLC is particularly useful for separating isomers, which are molecules with the same chemical formula but different arrangements of atoms. In the synthesis of this compound, various positional isomers could potentially be formed. A well-developed HPLC method could separate these isomers, allowing for their identification and quantification.

An illustrative HPLC data table is provided below.

| Retention Time (min) | Peak Area | Area (%) | Identity |

| 3.5 | 15000 | 0.5 | Impurity A |

| 5.2 | 2955000 | 98.5 | This compound |

| 6.8 | 30000 | 1.0 | Impurity B |

This is a hypothetical data table for illustrative purposes only.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS would be employed to:

Identify Volatile Impurities: The analysis could detect and identify any residual solvents from the synthesis or any volatile byproducts.

Structural Confirmation: The mass spectrometer fragments the molecules eluting from the GC column in a reproducible manner. The resulting mass spectrum provides a fragmentation pattern that can be used to confirm the molecular weight and structure of the target compound.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is invaluable for assessing the thermal stability of a compound. A TGA analysis of this compound would involve heating a small sample in a controlled atmosphere and recording its mass loss. The resulting TGA curve would reveal:

Decomposition Temperature: The temperature at which the compound begins to decompose, indicated by a significant loss of mass.

Thermal Stability Range: The temperature range over which the compound is stable.

Presence of Volatiles: Any mass loss at lower temperatures could indicate the presence of residual solvents or water.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For this compound, DSC would provide information on:

Melting Point: A sharp endothermic peak on the DSC thermogram would indicate the melting point of the crystalline solid.

Phase Transitions: DSC can detect other phase transitions, such as solid-solid transitions between different polymorphic forms.

Purity Estimation: The shape of the melting peak can provide an indication of the purity of the sample. Impurities tend to broaden the melting peak and lower the melting point.

A hypothetical data table summarizing thermal analysis findings is shown below.

| Technique | Parameter | Value |

| TGA | Onset of Decomposition | 250 °C |

| DSC | Melting Point (Peak) | 150 °C |

This is a hypothetical data table for illustrative purposes only.

Computational and Theoretical Chemistry Studies of Methyl 2 Amino 5 Methoxy 3 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry. DFT methods calculate the electronic structure based on the electron density, which is a function of three spatial coordinates. This approach is computationally efficient while providing high accuracy, making it a popular choice for studying medium to large-sized molecules. Common DFT functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), are frequently used to optimize molecular geometries and calculate various electronic properties. bldpharm.com

Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they can offer higher accuracy for certain systems.

For related molecules, researchers have successfully used DFT with the B3LYP functional and 6-311G(d,p) or similar basis sets to achieve good agreement between theoretical and experimental structural data. nih.gov Such studies typically involve optimizing the molecular geometry in the gas phase to find the lowest energy conformation.

Molecular Orbital Analysis and Electronic Density Distribution

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

In studies of similar aromatic nitro compounds, the HOMO and LUMO are often found to be delocalized over the π-system of the aromatic ring. nih.gov Analysis of the electron density distribution would reveal how the substituent groups (amino, methoxy (B1213986), nitro, and methyl ester) influence the charge distribution across the benzene (B151609) ring, affecting its chemical behavior.

Electrostatic Potential Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). chemicalbook.com

For a molecule like Methyl 2-amino-5-methoxy-3-nitrobenzoate, an MEP analysis would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, identifying these as sites for electrophilic attack. Conversely, positive potential might be found near the amino group hydrogens, indicating sites for nucleophilic attack. chemicalbook.com

Thermochemical Property Calculations

Computational methods can also predict the thermodynamic properties of molecules, which are crucial for understanding their stability and behavior in chemical reactions.

Prediction of Enthalpies, Entropies, and Gibbs Energies of Formation

Theoretical calculations can provide estimates for key thermodynamic quantities such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and Gibbs free energy of formation (ΔfG°). bldpharm.com These values are essential for calculating the thermodynamics of reactions involving the compound. The accuracy of these predictions depends heavily on the level of theory and basis set employed.

Table 1: Representative Thermochemical Data (Hypothetical) This table is for illustrative purposes only, as specific data for this compound was not found.

| Property | Predicted Value | Unit |

|---|---|---|

| Enthalpy of Formation (gas) | Data not available | kJ/mol |

| Gibbs Free Energy of Formation | Data not available | kJ/mol |

Evaluation of Intramolecular Interactions and Bond Dissociation Enthalpies

The specific arrangement of amino, methoxy, and nitro groups on the benzene ring suggests the presence of significant intramolecular interactions, such as hydrogen bonding. For instance, an intramolecular hydrogen bond could form between the amino group and the oxygen of the adjacent nitro group or the carbonyl oxygen of the ester. Computational analysis can quantify the strength of these interactions.

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs for various bonds within the molecule can help predict its thermal stability and the likely pathways for decomposition or reaction. For example, the C-NO2 bond is often a point of initial cleavage in the thermal decomposition of nitroaromatic compounds.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement experimental data. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods for simulating vibrational and electronic spectra, respectively.

The theoretical vibrational spectra (Infrared and Raman) of aromatic compounds are effectively calculated using DFT methods, often with the B3LYP functional and a comprehensive basis set like 6-311++G(d,p). scirp.orgnih.gov These calculations yield a set of vibrational frequencies and their corresponding intensities. The calculated frequencies are typically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set; thus, they are often scaled by an empirical factor to improve agreement with experimental data. scirp.org

For a molecule like this compound, the vibrational analysis would focus on the characteristic modes of its functional groups:

Nitro Group (NO₂): The asymmetric and symmetric stretching vibrations of the nitro group are among the most characteristic peaks. In substituted nitrobenzenes, these are typically observed in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). researchgate.net

Amino Group (NH₂): The NH₂ group would exhibit symmetric and asymmetric stretching vibrations, typically above 3300 cm⁻¹.

Ester Group (COOCH₃): A strong carbonyl (C=O) stretching band is expected, generally in the 1700-1730 cm⁻¹ region. C-O stretching modes would appear at lower frequencies.

Aromatic Ring: C-H stretching modes appear above 3000 cm⁻¹, while C-C stretching modes within the ring occur in the 1400-1600 cm⁻¹ range.

Potential Energy Distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes (e.g., stretching, bending, torsion), providing a detailed understanding of the molecule's vibrational behavior. scirp.org

Illustrative Example: Calculated Vibrational Frequencies for a Similar Molecule The following table shows representative calculated vibrational data for a related compound, 4-Methyl-3-Nitrobenzoic Acid, demonstrating the typical output of such a computational study. scirp.org

| Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| ν(O-H) | 3591 | - | - |

| ν(C-H) aromatic | 3090 | 3090 | 3087 |

| ν(C=O) | 1698 | 1698 | 1695 |

| νas(NO₂) | 1529 | 1529 | 1530 |

| νs(NO₂) | 1353 | 1353 | 1352 |

Theoretical UV-Vis absorption spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). amazonaws.comscilit.com This method calculates the energies of electronic excitations from the ground state to various excited states. The output provides the maximum absorption wavelengths (λmax), oscillator strengths (which relate to peak intensity), and the molecular orbitals involved in each electronic transition. amazonaws.com

For this compound, the electronic spectrum would be dominated by π → π* transitions within the benzene ring and intramolecular charge transfer (ICT) transitions. The presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing nitro (-NO₂) group is expected to cause a significant red-shift (shift to longer wavelengths) in the absorption bands compared to unsubstituted benzene. This is due to the stabilization of the excited state via charge transfer from the donor groups to the acceptor group. TD-DFT calculations can precisely identify which molecular orbitals (e.g., HOMO, LUMO) are involved in these ICT transitions. amazonaws.comnih.gov

Illustrative Example: Calculated Electronic Transitions for a Nitro-Substituted Compound The table below presents typical TD-DFT output for a nitro-substituted pyridocoumarin, illustrating the calculated parameters for the main electronic transitions. amazonaws.com

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 418 | 0.251 | HOMO → LUMO (98%) |

| S₀ → S₂ | 355 | 0.089 | HOMO-1 → LUMO (95%) |

| S₀ → S₃ | 321 | 0.112 | HOMO → LUMO+1 (90%) |

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. Aromatic compounds featuring both electron-donating and electron-withdrawing groups, like this compound, are prime candidates for exhibiting a strong NLO response.

The NLO response of a molecule is quantified by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). aip.org These properties can be calculated using quantum chemical methods, such as DFT, often in conjunction with a finite field approach. The key parameters determined are:

Linear Polarizability (α): Describes the linear response of the molecular electron cloud to an external electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order, or non-linear, response to an external electric field. A large β value is a primary indicator of a strong second-harmonic generation (SHG) response. rug.nl

Computational studies on similar "push-pull" molecules like p-nitroaniline have shown that DFT methods can effectively predict these properties. aip.orgresearchgate.net

Illustrative Example: Calculated NLO Properties for p-Nitroaniline The following table displays computationally derived NLO properties for the well-studied NLO molecule p-nitroaniline, which serves as a benchmark for this class of compounds. rug.nl

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 2.79 |

| Average Polarizability (α) | 85.6 |

| Total First Hyperpolarizability (β_tot) | 1357 |

The significant NLO response in molecules like this compound arises from a "push-pull" electronic system. researchgate.net The molecular structure is key to this phenomenon:

Electron Donor (Push): The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups (EDGs).

Electron Acceptor (Pull): The nitro (-NO₂) group is a powerful electron-withdrawing group (EWG).

π-Conjugated Bridge: The benzene ring acts as a conjugated system that facilitates the movement of π-electrons from the donor to the acceptor groups.

This arrangement facilitates an intramolecular charge transfer (ICT) upon excitation by an electric field (like that from a laser). This efficient charge transfer from the donor-rich part of the molecule to the acceptor-rich part leads to a large change in the molecular dipole moment and, consequently, a high first-order hyperpolarizability (β) value. researchgate.net The specific ortho- and meta- positioning of the groups influences the efficiency of this charge transfer and thus the magnitude of the NLO response.

Reaction Pathway and Transition State Analysis

Computational chemistry is a vital tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. A transition state represents the highest energy point along a reaction coordinate.

For a reaction involving this compound, such as nucleophilic aromatic substitution or the reduction of the nitro group, computational analysis would proceed by:

Proposing a Mechanism: A chemically plausible reaction pathway is proposed.

Locating Stationary Points: The geometries of all species (reactants, intermediates, products) are optimized to find their lowest energy structures.

Transition State Search: Sophisticated algorithms are used to locate the high-energy transition state structure connecting two minima (e.g., reactant and intermediate).

Frequency Calculation: A vibrational frequency calculation is performed on the TS structure. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy barrier (ΔG‡), a key determinant of the reaction rate.

Studies on the aminolysis of related nitrobenzoate esters have used kinetic data combined with theoretical considerations to propose highly ordered, cyclic transition states that involve catalytic molecules. nih.govresearchgate.net Such analyses provide deep mechanistic insights that are difficult to obtain from experiments alone. nih.gov

Applications and Research Utility in Advanced Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on the benzene (B151609) ring of Methyl 2-amino-5-methoxy-3-nitrobenzoate makes it an invaluable intermediate in multi-step organic synthesis. The presence of the ortho-amino and ester groups allows for the construction of various heterocyclic systems, which are core structures in many natural products and pharmaceuticals. The nitro group, a powerful electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a synthetic handle for further transformations, most notably its reduction to a second amino group. This in situ generation of an ortho-diamine is a classic and powerful strategy for the synthesis of fused heterocyclic systems.

The methoxy (B1213986) group further modulates the electronic properties of the ring and can be a key interaction point in the final target molecule or can be demethylated to a hydroxyl group, providing another point for diversification. The interplay of these functional groups allows for a high degree of control over subsequent reactions, enabling chemists to build intricate molecular frameworks with precision. Its utility is evident in the synthesis of various scaffolds, including quinazolines, benzimidazoles, and other polycyclic systems that are of significant interest in medicinal chemistry and materials science.

Precursor for Pharmaceutical Building Blocks and Drug Discovery Programs

The structural attributes of this compound make it a sought-after starting material in numerous drug discovery programs. Its ability to serve as a scaffold for the introduction of diverse substituents allows for the generation of large libraries of compounds for high-throughput screening. The core phenyl ring and its substituents can be elaborated to meet the specific steric and electronic requirements of a given biological target.

Synthesis of Quinazoline Derivatives (e.g., EGFR inhibitors)

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. scielo.brscielo.brmdpi.comresearchgate.net Many potent Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in oncology, are based on the 4-aminoquinazoline scaffold. scielo.brscielo.brresearchgate.net this compound is a valuable precursor for the synthesis of these derivatives. A common synthetic strategy involves the cyclization of the anthranilate with a nitrogen source, such as formamide (B127407) or a guanidine (B92328) derivative, to form the quinazolinone core. The nitro group can be reduced at a later stage to introduce further diversity or to facilitate cyclization. The methoxy group is often retained in the final EGFR inhibitors, where it can form important interactions within the ATP-binding pocket of the enzyme.

Table 1: Synthesis of Quinazoline Derivatives

| Starting Material | Reagents and Conditions | Product | Application |

|---|---|---|---|

| This compound | 1. Formamide, heat2. Reduction (e.g., Fe/HCl)3. Further functionalization | Substituted Quinazoline | EGFR Inhibitors |

| Anthranilic Acid | Amide, heat (Niementowski synthesis) | 4-oxo-3,4-dihydroquinazoline | General Quinazoline Synthesis mdpi.com |

Development of Benzimidazole (B57391) Derivatives

Benzimidazoles are another important class of heterocyclic compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral activities. chemrevlett.com The synthesis of the benzimidazole ring system typically involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. This compound can be readily converted into the required ortho-phenylenediamine precursor through the reduction of the nitro group to an amine. The resulting methyl 2,3-diamino-5-methoxybenzoate can then be cyclized with various electrophiles to generate a diverse library of substituted benzimidazoles. The ester and methoxy groups on the benzene ring provide opportunities for further modification to optimize the pharmacological properties of the final compounds.

Precursors for DprE1 Inhibitors and Antituberculosis Agents

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall and has been identified as a promising target for new tuberculosis drugs. nih.govmdpi.comnih.gov A key feature of many potent DprE1 inhibitors is the presence of a nitroaromatic group, which is believed to be essential for their mechanism of action, often involving a covalent interaction with a cysteine residue in the enzyme's active site. nih.govnih.govresearchgate.netsemanticscholar.org

Given that this compound contains a nitro group, it represents a valuable starting material for the synthesis of novel DprE1 inhibitors. researchgate.netucp.ptnih.gov The amino and ester functionalities can be used to append various side chains and pharmacophoric elements to optimize potency and pharmacokinetic properties. The broader class of nitrobenzoate derivatives has shown intriguing activity against M. tuberculosis, suggesting that the scaffold of the subject compound is well-suited for the development of new antitubercular agents. researchgate.netucp.ptnih.gov

Table 2: Nitroaromatic Compounds as Antitubercular Agents

| Compound Class | Target | Mechanism of Action |

|---|---|---|

| Benzothiazinones (nitroaromatic) | DprE1 | Covalent inhibition via nitro group reduction nih.govnih.govresearchgate.net |

| Dinitrobenzamides | DprE1 | Covalent inhibition semanticscholar.org |

Intermediates for Histamine (B1213489) H3 Receptor Inverse Agonists

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. wikipedia.org Inverse agonists of the H3 receptor have shown therapeutic potential for the treatment of various neurological and psychiatric disorders, including cognitive deficits and sleep disorders. wikipedia.org The development of non-imidazole H3 receptor antagonists often involves the construction of molecules with a central scaffold and flexible side chains that can interact with the receptor's binding site. nih.govmdpi.com

While direct synthesis from this compound is not extensively documented, its highly functionalized aromatic ring makes it an attractive starting point for the synthesis of novel H3 receptor inverse agonists. The amino, methoxy, and nitro groups can be manipulated to introduce the necessary pharmacophoric features, such as basic amine functionalities and lipophilic moieties, which are common in this class of compounds. For example, the amino group can be acylated or alkylated, and the nitro group can be reduced and further functionalized to build the desired molecular architecture.

Building Blocks for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones. oatext.comnih.gov Inhibitors of DPP-IV are an important class of oral antidiabetic drugs for the management of type 2 diabetes. oatext.comnih.govnih.govgoogle.com The synthesis of DPP-IV inhibitors often involves the use of chiral amino acid derivatives and heterocyclic scaffolds.

The amino and ester groups of this compound make it a suitable precursor for the synthesis of heterocyclic systems that can serve as the core of DPP-IV inhibitors. Following the reduction of the nitro group, the resulting ortho-diamine can be used to construct various fused heterocycles. The ester and methoxy groups can be further modified to introduce substituents that are known to enhance binding to the DPP-IV active site.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 2,3-diamino-5-methoxybenzoate |

| Formamide |

| Guanidine |

| 4-aminoquinazoline |

| Benzimidazole |

| ortho-phenylenediamine |

Synthesis of Other Fused Heterocyclic Systems

The structural framework of this compound, akin to other substituted anthranilates, is ideally suited for the synthesis of complex, multi-ring heterocyclic systems. The ortho-disposed amino and ester groups are classic precursors for cyclocondensation reactions to form a new heterocyclic ring fused to the primary benzene ring. While direct literature for the synthesis of all the below-mentioned systems from this specific starting material is highly specialized, the utility of analogous 2-aminobenzoate (B8764639) derivatives is well-established for creating such scaffolds. For instance, 3-aminoquinazolinone derivatives, synthesized from methyl anthranilate, serve as precursors for a variety of fused systems, including triazinoquinazolinones and triazepinoquinazolinones. nih.gov This demonstrates the principle by which the amine and ester functionalities of this compound can be leveraged.

The presence of the nitro and methoxy groups further modulates the reactivity of the aromatic ring, enabling subsequent reactions to build even more complex polycyclic structures. Potential synthetic targets include:

Isoquinolinonaphthyridines: These are complex nitrogen-containing polycyclic aromatic compounds.

Imidazobenzodiazepines: These structures are of significant interest in medicinal chemistry.

Pyridoquinazolones: Fused systems containing both pyridine (B92270) and quinazolinone rings.

Polycyclic hexahydrobenzo[c]acridines: These are intricate scaffolds with potential applications in materials science and pharmacology.

The synthesis of these systems would typically involve an initial cyclization utilizing the amino and ester groups, followed by further reactions on the aromatic ring or the newly formed heterocycle, guided by the directing effects of the nitro and methoxy substituents.

Utility in Agrochemical Synthesis

Substituted aminobenzoic acids are crucial intermediates in the production of modern agrochemicals, particularly insecticides and herbicides. The structural motifs present in this compound are found in various biologically active molecules.

A compelling example from a closely related compound is the use of 2-Amino-5-Chloro-3-Methylbenzoic acid as a key intermediate in the synthesis of chlorantraniliprole. agropages.com Chlorantraniliprole is a widely used insecticide belonging to the anthranilic diamide (B1670390) class. This highlights the industrial relevance of the substituted 2-aminobenzoic acid scaffold for creating high-value agrochemical products. The specific arrangement of substituents on the aromatic ring is critical for the molecule's ability to bind to its biological target, the ryanodine (B192298) receptor in insects.

Given this precedent, this compound represents a valuable starting material for the discovery of new pesticidal agents. nih.gov The methoxy and nitro groups can be chemically modified to fine-tune the biological activity, selectivity, and environmental profile of the resulting agrochemical.

Table 1: Analogous Intermediates in Agrochemical Synthesis

| Intermediate | Target Agrochemical Class | Reference |

|---|---|---|

| 2-Amino-5-Chloro-3-Methylbenzoic acid | Anthranilic Diamide Insecticides (e.g., Chlorantraniliprole) | agropages.com |

| Substituted Benzo[d]thiazol-2-amines | Novel Insecticidal/Acaricidal Agents | nih.gov |

| Methyl 2-[...]-4(or 5)-methylbenzoate | Imidazolinone Herbicides | google.com |

Application in the Synthesis of Dyes and Pigments

Aromatic amines, particularly those containing nitro groups, are foundational components in the synthesis of azo dyes. wikipedia.orgnih.gov Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest class of synthetic colorants used across the textile, printing, and food industries. wikipedia.org

This compound is an excellent candidate to serve as the "diazo component" in azo dye synthesis. The synthesis process involves a two-step reaction:

Diazotization: The primary aromatic amine group (-NH2) of this compound is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a highly reactive diazonium salt. nih.gov

Azo Coupling: The resulting diazonium salt acts as an electrophile and is immediately reacted with an electron-rich aromatic compound, known as the "coupling component" (e.g., phenols, anilines, or naphthols). nih.govatbuftejoste.com.ng This electrophilic aromatic substitution reaction forms the characteristic azo bond, linking the two aromatic rings.

The final color of the dye is determined by the specific chemical structures of both the diazo and coupling components. The substituents on the aromatic rings (like the -NO2, -OCH3, and -COOCH3 groups on the parent molecule) play a crucial role in modifying the electronic properties of the conjugated system, thereby tuning the absorption wavelength and the resulting color. researchgate.net For example, nitroaniline derivatives are widely used as precursors for red, orange, and yellow dyes. researchgate.netwikipedia.org

Potential in Materials Science Research

The unique electronic structure of this compound and its analogues makes them promising candidates for research in materials science, particularly in the field of non-linear optical (NLO) materials.

Organic NLO materials are of great interest for applications in optoelectronics, including optical data storage, image processing, and telecommunications. nih.gov A key requirement for second-order NLO activity is a molecular structure that possesses a large hyperpolarizability and crystallizes in a non-centrosymmetric space group. This is often achieved in molecules that have strong electron-donating groups (like -NH2 and -OCH3) and electron-accepting groups (like -NO2) connected by a π-conjugated system (the benzene ring). acs.orgmdpi.com This "push-pull" electronic arrangement facilitates intramolecular charge transfer upon excitation by a strong light source, leading to significant NLO effects.

Research on a very close analogue, Methyl 2-amino-5-bromobenzoate (M2A5B) , provides direct evidence of the potential of this class of compounds. nih.govresearchgate.net Scientists successfully grew single crystals of M2A5B and characterized their NLO properties.

Key Research Findings for the Analogue M2A5B:

Crystal Growth: Good quality single crystals were grown using the slow evaporation technique. nih.gov

Second-Harmonic Generation (SHG): The material was confirmed to be NLO active. Its SHG efficiency was evaluated using the Kurtz-Perry powder method and was found to exhibit phase-matching behavior, which is critical for practical applications. nih.govresearchgate.net

Optical Properties: The optical energy band gap was determined to be 2.7 eV from transmission spectra. nih.gov

These findings for a structurally similar molecule strongly suggest that this compound, which also possesses a potent donor-acceptor substitution pattern, is a highly promising candidate for the development of new NLO materials. nih.gov

Table 2: Properties of the NLO Analogue Methyl 2-amino-5-bromobenzoate

| Property | Value/Finding | Reference |

|---|---|---|

| NLO Activity | Confirmed, phase-matchable | nih.gov |

| Method | Kurtz-Perry Powder SHG | nih.govresearchgate.net |

| Optical Band Gap | 2.7 eV | nih.gov |

| Melting Point | 74°C | nih.gov |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Late-stage functionalization: This approach involves introducing key functional groups at a later stage of the synthesis, which can significantly shorten the synthetic route. For Methyl 2-amino-5-methoxy-3-nitrobenzoate, this could involve the direct C-H activation of a simpler substituted benzene (B151609) to introduce the nitro or amino group. rsc.org

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability compared to batch processes. The nitration step, in particular, which is often highly exothermic, could benefit from the enhanced heat transfer in a flow system.

Biocatalysis: The use of enzymes to catalyze specific reactions can offer unparalleled selectivity. Future research could explore the use of engineered enzymes for the regioselective amination or nitration of a suitable precursor.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Late-Stage C-H Functionalization | Shorter synthetic routes, increased efficiency | Achieving high regioselectivity on a multi-substituted ring |

| Flow Chemistry | Improved safety, scalability, and yield | Initial setup costs and optimization of flow parameters |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and substrate scope |

Exploration of New Chemical Transformations Mediated by the Compound

The functional groups present in this compound—an amine, a methoxy (B1213986) group, a nitro group, and a methyl ester—offer a rich playground for exploring new chemical transformations. The interplay of these groups can lead to novel reactivity. For instance, the ortho-amino and nitro groups could participate in intramolecular cyclization reactions to form heterocyclic structures, which are prevalent in pharmaceuticals. The nitro group can be reduced to an amino group, opening up possibilities for the synthesis of diamino derivatives. researchgate.net These derivatives could serve as monomers for the synthesis of novel polymers with interesting electronic or material properties.

Rational Design and Synthesis of Derivatives with Tailored Reactivity Profiles

The principles of rational design can be applied to this compound to create derivatives with specific, desired reactivity. libretexts.orglibretexts.org By systematically modifying the existing functional groups or introducing new ones, the electronic and steric properties of the molecule can be fine-tuned. For example:

Replacing the methoxy group with other alkoxy groups could modulate the compound's solubility and electronic properties.

Modification of the amino group, for instance, through acylation or alkylation, could be used to tune its nucleophilicity and directing effect in subsequent reactions.

Introducing substituents at the remaining open positions on the aromatic ring could lead to molecules with highly specific shapes and reactivity, potentially for applications in catalysis or materials science. mdpi.com

| Derivative Class | Potential Application | Rationale for Design |

| Varied Alkoxy Derivatives | Fine-tuning solubility and electronic properties | Modulating the electron-donating nature of the oxygen substituent |

| N-functionalized Derivatives | Precursors for heterocyclic synthesis | Altering the nucleophilicity and steric bulk of the amino group |

| Further Substituted Aromatics | Development of catalysts or molecular sensors | Creating specific binding pockets or reactive sites |

Computational-Experimental Synergy in Mechanistic and Application-Oriented Studies

The synergy between computational chemistry and experimental work is a powerful paradigm in modern chemical research. acs.orgnih.govacs.orgrsc.org For a molecule like this compound, computational studies can provide deep insights into its structure, properties, and reactivity. mdpi.com Density Functional Theory (DFT) calculations, for example, can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. This information can be invaluable in interpreting experimental data.

Furthermore, computational modeling can be used to explore reaction mechanisms and to predict the outcome of reactions. rsc.org This can help in the rational design of experiments and in the optimization of reaction conditions, saving time and resources. For example, the transition states of potential reactions can be calculated to understand the factors that control selectivity. acs.org

Integration with Artificial Intelligence for Reaction Prediction and Drug Design

Artificial intelligence (AI) is poised to revolutionize the field of chemistry. nso-journal.org For this compound, AI could be integrated in several ways:

Reaction Prediction: Machine learning algorithms can be trained on vast databases of chemical reactions to predict the outcome of new reactions. researchgate.netdrugtargetreview.comdartmouth.edueurekalert.orgchemeurope.com An AI tool could be used to suggest optimal conditions for the synthesis of this compound or to predict the products of its reactions with various reagents.

Drug Design: The scaffold of this compound could be used as a starting point for the design of new drug candidates. nih.govnih.govresearchgate.netoxfordglobal.comfrontiersin.org Generative AI models can explore a vast chemical space to design new molecules with desired properties, such as high binding affinity to a specific biological target. researchgate.net These models can learn the complex relationships between molecular structure and biological activity to propose novel drug-like molecules based on the initial scaffold.

Q & A

Q. Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Nitration | HNO₃ (100%), AcOH, 0–5°C | 60–75% | Over-nitration |

| Methoxylation | CH₃OK, DMF, 80°C | 50–65% | Competing ester hydrolysis |

| Amination | Fe, HCl, reflux | 70–85% | Purification of amino product |

Basic: How do substituent positions (amino, methoxy, nitro) influence the compound’s reactivity?

Answer:

The positions of substituents dictate electronic and steric effects:

- Nitro Group (meta) : Strong electron-withdrawing effect deactivates the ring, directing electrophiles to the ortho/para positions. Reducible to an amine under catalytic hydrogenation .

- Methoxy Group (para) : Electron-donating effect activates the ring for electrophilic substitution but may sterically hinder adjacent reactions .

- Amino Group (ortho) : Participates in hydrogen bonding, influencing crystallization and solubility. Susceptible to oxidation, requiring inert atmospheres during handling .

Advanced: How can SHELX software improve the refinement of hydrogen atom positions in crystallographic studies of this compound?

Answer:

SHELXL (part of the SHELX suite) employs difference Fourier maps and restraints to refine hydrogen positions:

- Hydrogen Bonding : Use the AFIX command to apply geometric constraints based on expected bond lengths/angles (e.g., N–H⋯O interactions) .

- Disorder Handling : For methoxy or nitro groups with rotational disorder, PART instructions partition occupancy.

- Validation : RIGU restraints ensure chemically plausible geometries. Comparative analysis with ORTEP-III visualizes thermal ellipsoids to assess positional accuracy .

Advanced: How can computational modeling predict hydrogen bonding networks, and how do these compare with experimental X-ray data?

Answer:

- Graph Set Analysis : Tools like CrystalExplorer classify hydrogen bonds into patterns (e.g., chains, rings). For this compound, expect C(6) chains from N–H⋯O interactions and R₂²(8) rings from methoxy-O⋯H–N motifs .

- Validation : Overlay DFT-optimized structures (e.g., Gaussian at B3LYP/6-31G*) with X-ray coordinates. Root-mean-square deviations (RMSD) < 0.1 Å validate accuracy. Discrepancies > 0.3 Å suggest solvent or packing effects .

Q. Table 2: Experimental vs. Computational Hydrogen Bond Lengths

| Interaction Type | X-ray (Å) | DFT (Å) | Deviation (Å) |

|---|---|---|---|

| N–H⋯O (nitro) | 1.92 | 1.89 | 0.03 |

| C–H⋯O (methoxy) | 2.45 | 2.51 | 0.06 |

Methodological: What analytical techniques are optimal for characterizing functional groups in this compound?

Answer:

- NMR : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and aromatic protons. ¹³C NMR confirms ester carbonyl (δ 165–170 ppm) .

- IR : Nitro group absorbs at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). Amino N–H stretches appear at ~3400 cm⁻¹ .

- X-ray Diffraction : Resolves nitro group planarity and hydrogen bonding motifs. SHELXL refines anisotropic displacement parameters .

- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ at m/z 241.1 (C₉H₁₀N₂O₅) .

Advanced: How to resolve contradictions in reported biological activities of nitroaromatic analogs?

Answer:

Contradictions arise from structural nuances and assay variability:

Structural Factors : Compare substituent positions (e.g., para-methoxy vs. ortho-nitro) using similarity indices (e.g., Tanimoto coefficient >0.85) .

Purity : Validate via HPLC (≥95% purity; ). Impurities like bromo byproducts () may skew bioactivity.

Assay Conditions : Test under standardized MIC (microbroth dilution) or IC₅₀ (MTT assay) protocols. For antimicrobial studies, adjust inoculum size to 1×10⁵ CFU/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.